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Cat. No.: B3027040

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of
Rebaudioside I (Reb 1), a minor steviol glycoside. Due to the limited publicly available sensory
data specific to Reb I, this document outlines protocols and comparative data from closely
related and well-characterized rebaudiosides, such as Rebaudioside A (Reb A), Rebaudioside
D (Reb D), and Rebaudioside M (Reb M). These protocols are designed to enable researchers
to conduct a thorough sensory characterization of novel sweeteners like Reb I.

Introduction to Rebaudioside | and its Sensory
Profile

Rebaudioside I is a steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like
other steviol glycosides, it is a high-intensity, non-caloric sweetener. The sensory profile of a
steviol glycoside is a critical determinant of its applicability in food, beverage, and
pharmaceutical formulations. Key sensory attributes include sweetness potency, temporal
profile (onset and duration of sweetness), and the presence of off-tastes such as bitterness,
licorice, and a lingering aftertaste.

While specific quantitative sensory data for Rebaudioside I is not extensively documented in
publicly available literature, its structural similarity to other rebaudiosides suggests it likely
interacts with the sweet taste receptors (T1R2/T1R3) and potentially with bitter taste receptors
(TAS2R4 and TAS2R14)[1][2][3]. The nature and intensity of these interactions will define its
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unique sensory profile. The following sections provide protocols to quantitatively assess these
attributes for Rebaudioside I.

Quantitative Sensory Data of Comparative
Rebaudiosides

To establish a benchmark for the sensory evaluation of Rebaudioside I, the following tables
summarize quantitative data for the well-researched Rebaudioside A, D, and M. These
compounds are often compared to sucrose for their sensory characteristics.

Table 1. Comparative Sweetness Potency of Rebaudioside A, D, and M

Sweetness Potency (vs.
Sweetener Notes
Sucrose)

Often exhibits a noticeable

Rebaudioside A 200-300 times )
bitter aftertaste[4][5].
Generally considered to have
Rebaudioside D ~250-350 times a cleaner taste profile with less
bitterness than Reb A[6][7].
Known for its sugar-like taste
Rebaudioside M 200-350 times with minimal bitterness and

aftertaste[6][8][9].

Table 2: Mean Intensity Scores of In-Mouth, Immediate, and Lingering Sweetness and
Bitterness (0.1% Sweetener Solution vs. 14% Sucrose)
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Immediate Lingering Immediate
Sweethess Sweethess Bitterness
In-Mouth . In-Mouth
Sweetener (5s post- (1 min post- . (5s post-
Sweetnhess . . Bitterness .
expectorati  expectorati expectorati
on) on) on)
149% Sucrose  ~5.3 ~3.8 ~3.6 ~1.0 ~1.0
0.1% Reb A ~4.3 ~4.5 ~4.0 ~3.5 ~3.5
0.1% Reb D ~5.0 ~4.8 ~4.5 ~1.2 ~15
0.1% Reb M ~5.5 ~5.8 ~5.3 ~1.1 ~1.2

Data derived
from
consumer
panel
evaluations
on a 15-cm
line scale.
Higher scores
indicate
greater
intensity.[10]
[11](12]

Table 3: Check-All-That-Apply (CATA) Aftertaste Descriptors for Rebaudioside A, D, and M
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. Sucrose

Attribute Reb A (count) Reb D (count) Reb M (count)
(count)

Sweet 85 95 100 110
Bitter 60 25 20 10
Chemical 55 30 28 5
Atrtificial 70 65 68 15
Pleasant 30 70 75 105

Data represents
the number of
participants
(n=126) who
selected the
attribute to
describe the
aftertaste of each
sweetener
solution.[10][11]
[12]

Experimental Protocols for Sensory Evaluation

The following are detailed methodologies for key experiments to characterize the sensory

profile of Rebaudioside I.

Protocol 1: Determination of Sweetness Potency (Equi-

sweethess Method)

Objective: To determine the concentration of Rebaudioside I that is equally sweet to a series

of sucrose solutions.

Materials:

o Rebaudioside I (high purity)
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Sucrose (analytical grade)

Purified, taste-free water

Graduated cylinders, beakers, and volumetric flasks

Coded tasting cups

Procedure:

o Panelist Selection and Training:

o Recruit 10-15 panelists who are non-smokers and have good dental hygiene.

o Screen panelists for their ability to detect basic tastes (sweet, sour, bitter, salty, umami).

o Train panelists on the concept of equi-sweetness matching using known sweeteners like
sucrose and aspartame.

e Sample Preparation:

o Prepare a range of sucrose reference solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v in
purified water).

o Prepare a series of stock solutions of Rebaudioside I at varying concentrations (e.g., 100,
200, 300, 400, 500 mg/L).

e Sensory Evaluation:

o Employ a two-alternative forced-choice (2-AFC) or three-alternative forced-choice (3-AFC)
method.

o Present panelists with a sucrose reference solution and two or three coded samples, one
of which contains a specific concentration of Rebaudioside | and the others are blanks
(water).

o Ask panelists to identify which sample is sweeter than the reference.
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o The concentration of Rebaudioside I that is identified as equally sweet to the sucrose
reference by a statistically significant number of panelists is determined.

o Repeat this process for each sucrose concentration.

o Data Analysis:

o Calculate the sweetness potency of Rebaudioside | at each sucrose equivalence level by
dividing the sucrose concentration by the equi-sweet Rebaudioside | concentration.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of Rebaudioside I by identifying and
quantifying its sensory attributes.

Materials:

» Rebaudioside I solution (at a concentration equi-sweet to a mid-range sucrose solution,
e.g., 8%)

e Sucrose solution (e.g., 8%) for comparison

o Reference standards for off-tastes (e.g., caffeine for bitterness, licorice extract for licorice
flavor).

o Coded tasting cups
» Data collection software or ballots
Procedure:
e Panelist Training:
o Use a trained descriptive analysis panel (8-12 members).

o Ininitial sessions, have the panel brainstorm and define a list of sensory attributes to
describe the taste and aftertaste of Rebaudioside I (e.g., sweethess onset, sweetness

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

intensity, bitterness, licorice flavor, metallic taste, astringency, lingering sweetness,
lingering bitterness).

o Provide reference standards to anchor the intensity scales for each attribute.

o Evaluation:

o Present the panelists with coded samples of the Rebaudioside | solution and the sucrose

reference in a randomized order.

o Panelists rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm
line scale anchored with "not perceived" and "very strong").

o Data Analysis:

o Analyze the data using analysis of variance (ANOVA) to identify significant differences in
attribute intensities between Rebaudioside | and sucrose.

o Visualize the results using spider plots or bar charts to compare the sensory profiles.

Protocol 3: Time-Intensity (TI) Analysis

Objective: To measure the evolution of sweetness and any off-tastes of Rebaudioside | over

time.

Materials:

» Rebaudioside I solution

e Sucrose solution for comparison

o Computer with time-intensity data acquisition software
Procedure:

e Panelist Training:

o Train panelists on the use of the Tl software, which typically involves moving a cursor on a
scaled line to indicate the perceived intensity of a specific attribute over time.
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o Evaluation:

o Panelists take a defined amount of the sample into their mouth, start the data recording,
and rate the intensity of a single attribute (e.g., sweetness) continuously from the moment
of ingestion until the sensation is no longer perceived.

o Panelists rinse with purified water between samples.
o Repeat the process for other key attributes, such as bitterness.
o Data Analysis:
o Generate time-intensity curves by averaging the data from all panelists.

o From these curves, extract key parameters such as maximum intensity (Imax), time to
maximum intensity (Tmax), and duration of the sensation.

Visualizations of Experimental Workflows and
Signaling Pathways
Experimental Workflow for Sensory Evaluation
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Start: Define Research Question

Panelist Selection & Training
(Screening for acuity, training on scales and attributes)
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(Reb I and reference solutions)

'

Experimental Design
(e.g., 2-AFC, QDA, TI)

T
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'

Data Analysis
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End: Comprehensive Sensory Profile of Reb |

Click to download full resolution via product page

Caption: Workflow for the sensory evaluation of Rebaudioside 1.
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Taste Signaling Pathways for Steviol Glycosides
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Caption: Putative taste signaling pathways for Rebaudioside I.

Conclusion

The sensory evaluation of Rebaudioside I is crucial for its potential application as a high-
intensity sweetener. While direct sensory data for Reb | is emerging, the established protocols
and comparative data from other rebaudiosides presented in these application notes provide a
robust framework for its characterization. A comprehensive sensory analysis, encompassing
sweetness potency, descriptive profiling, and temporal dynamics, will elucidate the unigue taste
profile of Rebaudioside | and guide its effective utilization in various products. The interaction
of Rebaudioside | with both sweet and bitter taste receptors is a key area for investigation to
understand its complete sensory perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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